N,N'-双-(3-三氟甲基苯基)-丙二酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

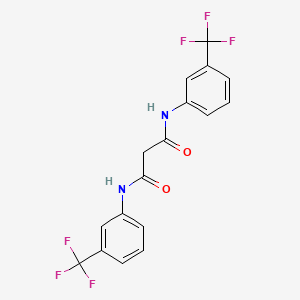

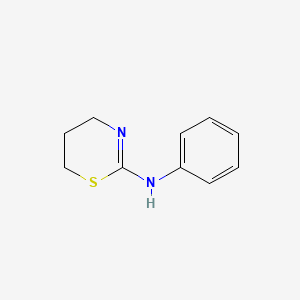

N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide is a derivative of malonamide, which is a class of compounds that have been studied for their potential use in various applications, including as models for nylons and peptidomimetic compounds. Malonamide derivatives are characterized by their RNHCOCH2CONHR' structure, where R and R' can be various substituents. The specific substitution with 3-trifluoromethyl-phenyl groups suggests that this compound may exhibit unique physical and chemical properties due to the presence of the electronegative trifluoromethyl groups .

Synthesis Analysis

The synthesis of malonamide derivatives typically involves the reaction of appropriate amines with malonyl dichloride or similar reagents. In the case of N,N'-bis-(3-trifluoromethyl-phenyl)-malonamide, the synthesis would likely involve the use of 3-trifluoromethyl-phenylamine as a starting material. While the provided papers do not describe the synthesis of this exact compound, they do provide insights into the synthesis of related compounds. For example, the synthesis of a 3-hydroxy-4-pyridinone derivative of malonamide was achieved using microwave-assisted synthesis, which suggests that similar methods could potentially be applied to the synthesis of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide .

Molecular Structure Analysis

The molecular structure of malonamide derivatives is characterized by the orientation of the peptide groups and the torsion angles about the carbonyl-methylene bonds. X-ray diffraction analysis of similar compounds has shown that the planes of the peptide groups are approximately perpendicular, which is a result of specific torsion angles. This conformation allows for the formation of a network of hydrogen bonds, which is also a feature observed in nylons . The presence of the 3-trifluoromethyl-phenyl groups in N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide would likely influence the overall molecular conformation and potentially the hydrogen bonding patterns.

Chemical Reactions Analysis

The reactivity of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide can be inferred from studies on similar compounds. For instance, anilides with highly electronegative acyl groups or electron-withdrawing substituents on the phenyl ring can undergo reactions with phenyliodine(III) bis(trifluoroacetate) to afford acetyldiarylamines. This suggests that the trifluoromethyl substituents on the phenyl rings of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide could influence its reactivity in similar chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of malonamide derivatives are influenced by their molecular structure and the nature of their substituents. The introduction of trifluoromethyl groups is known to increase the electronegativity and hydrophobicity of compounds. Therefore, N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide is expected to have distinct solubility and stability characteristics compared to other malonamide derivatives. Additionally, the chelating properties of a related malonamide derivative with iron(III) ions suggest that N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide could also exhibit metal-binding capabilities, which could be relevant for applications in metal ion sequestration or catalysis .

科学研究应用

在分离过程中的自组装特性

N,N'-双-(3-三氟甲基苯基)-丙二酰胺在分离过程中(特别是在核燃料后处理中)表现出独特自组装特性。这些特性归因于其表面活性特性,使其能够组织成反胶束。这些胶束通过范德华力相互作用对于理解萃取过程中的第三相形成至关重要。这些萃取剂分子的稳定性和缔合模式可以通过适度加热或添加辛醇等改性剂来操纵,这增强了氢键网络的形成,有助于提高稳定性范围 (Testard et al., 2008).

在有机电子学中的应用

N,N'-双-(3-三氟甲基苯基)-丙二酰胺衍生物,特别是涉及 BODIPY(硼-二吡咯甲烯)骨架的衍生物,已在有机电子学中显示出潜在应用。基于 BODIPY 的材料被探索用于有机发光二极管 (OLED),展示了 N,N'-双-(3-三氟甲基苯基)-丙二酰胺衍生物在光电器件结构设计和合成中的多功能性。这些衍生物为“无金属”红外发射器提供了有希望的途径,表明在绿色到近红外 OLED 中具有重要的应用领域 (Squeo & Pasini, 2020).

抗癌研究

在药物化学领域,N,N'-双-(3-三氟甲基苯基)-丙二酰胺的衍生物,例如肉桂酸衍生物,因其抗癌潜力而备受关注。肉桂酸的化学柔性,使其核心结构发生各种反应,使这些衍生物成为传统和当代的抗肿瘤剂。在过去的二十年中,这一研究领域重新引起了人们的兴趣,突出了此类化合物在抗癌研究中未得到充分利用的潜力 (De, Baltas, & Bedos-Belval, 2011).

新兴应用

N,N'-双-(3-三氟甲基苯基)-丙二酰胺及其衍生物的新兴应用正在各个领域得到探索,包括用于结构生物学的反应性标记。光反应性基团(如芳基叠氮、苯甲酮和 3-(三氟甲基)-3-苯基二氮丙啶)的使用促进了对生物系统组织的研究。这种方法与现代分析和计算技术相结合,仍然是揭示生物系统错综复杂性和药物-靶标相互作用的关键方法 (Vodovozova, 2007).

属性

IUPAC Name |

N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F6N2O2/c18-16(19,20)10-3-1-5-12(7-10)24-14(26)9-15(27)25-13-6-2-4-11(8-13)17(21,22)23/h1-8H,9H2,(H,24,26)(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYOBKOGKORFMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333045 |

Source

|

| Record name | N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide | |

CAS RN |

402-21-1 |

Source

|

| Record name | N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Trifluoromethoxy)phenyl]hydrazine](/img/structure/B1297727.png)

![Methyl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1297734.png)

![3-Chloro-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1297739.png)